molecular formula C12H10FNO2S B1299648 2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid CAS No. 568543-71-5

2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid

Cat. No.: B1299648
CAS No.: 568543-71-5
M. Wt: 251.28 g/mol
InChI Key: PMGFDKAVVGHWKS-UHFFFAOYSA-N
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Description

2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Scientific Research Applications

2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and inflammation.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Safety and Hazards

Safety and hazards information for a compound can include its toxicity, flammability, and potential health effects. For example, 4-Fluorophenylacetic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. For example, 4-fluoroacetophenone can be reacted with thiourea in the presence of a base like sodium hydroxide to form the thiazole ring.

    Introduction of the Acetic Acid Moiety: The thiazole intermediate can then be reacted with bromoacetic acid in the presence of a base such as potassium carbonate to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-Chlorophenyl)-2-methylthiazol-5-yl)acetic acid
  • 2-(4-(4-Bromophenyl)-2-methylthiazol-5-yl)acetic acid
  • 2-(4-(4-Methylphenyl)-2-methylthiazol-5-yl)acetic acid

Uniqueness

2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity, and improving pharmacokinetic profiles. This makes the compound particularly valuable in drug discovery and development.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c1-7-14-12(10(17-7)6-11(15)16)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGFDKAVVGHWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368369
Record name [4-(4-Fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568543-71-5
Record name [4-(4-Fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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